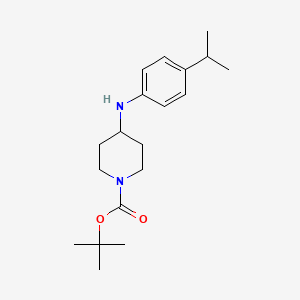

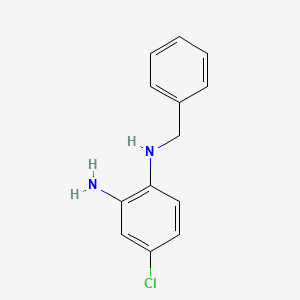

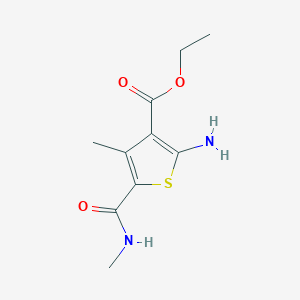

tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl substituted pyridine derivatives is described in several papers. For instance, a transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position is reported, which involves regioselective addition of t-Bu2Mg to TIPS-activated pyridines followed by microwave-assisted aromatization . Another paper describes the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, through a four-step process starting from piperidin-4-ylmethanol . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is detailed, which is an intermediate in the synthesis of crizotinib .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds has been studied using various techniques. For example, the molecular structures of three 4-tert-butylpyrazoles were determined using X-ray crystallography and NMR spectroscopy . The study of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate also involved X-ray diffraction to confirm the structure .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted pyridine derivatives is explored in several papers. One study discusses the silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoate, leading to the formation of different ring structures depending on the conditions . Another paper describes the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride to form a Diels-Alder endo-adduct and further transformations of this adduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are often related to their molecular structure and reactivity. For instance, the crystallization behavior of 4-tert-butylpyrazoles is influenced by the presence of the tert-butyl substituent, which can lead to different tautomeric forms and crystal packing . The thermal, X-ray, and DFT analyses of tert-butyl substituted thienopyridine derivatives provide insights into their stability and intramolecular hydrogen bonding .

科学的研究の応用

Synthesis and Chemical Transformations

tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate and its derivatives are involved in various synthesis and chemical transformation processes. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, has been synthesized and reacted with other chemicals like maleic anhydride, leading to the formation of complex end-products (Moskalenko & Boev, 2014).

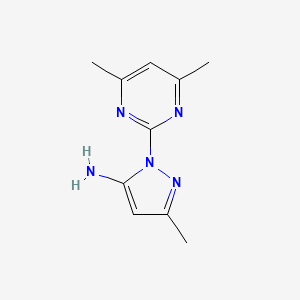

Role in Synthesis of Nucleophilic Bases

Similar compounds, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, have been synthesized, showing properties of weak nucleophilic bases. These compounds demonstrate a Janus group effect, which impacts their chemical behavior and potential applications in organic syntheses (Balaban et al., 2004).

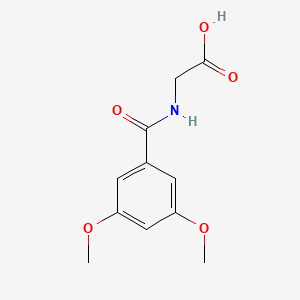

Intermediate in Anticancer Drug Synthesis

tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from commercially available materials and its role in developing novel antitumor drugs highlight its significance in pharmaceutical research (Zhang et al., 2018).

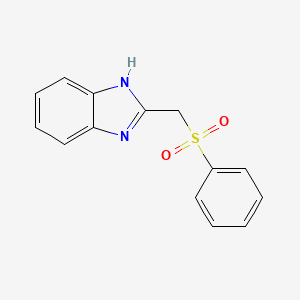

Involvement in Antibiotic Synthesis

Compounds like tert-butyl 4-thiazolecarboxylate, which bear structural similarities, have been used in the synthesis of complex heterocyclic cores of thiopeptide antibiotics. This involves processes like C-2 (hetero)arylation, highlighting the compound's role in the development of novel antibiotics (Martin et al., 2008).

特性

IUPAC Name |

tert-butyl 4-(4-propan-2-ylanilino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-14(2)15-6-8-16(9-7-15)20-17-10-12-21(13-11-17)18(22)23-19(3,4)5/h6-9,14,17,20H,10-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGATDGLYABDTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377352 |

Source

|

| Record name | tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate | |

CAS RN |

241499-44-5 |

Source

|

| Record name | tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)